Compound 14 Demonstrates GABAB NAM Activity via a Quantitative IP3 Production Assay
The key differentiation of this compound lies in its confirmed function as a negative allosteric modulator (NAM). In a head-to-head comparative study, compound 14, with its unique thiazole-benzamide scaffold, decreased GABA-induced IP3 production with an IC50 of 37.9 µM, acting non-competitively without altering the EC50 of GABA [1]. In contrast, its precursor scaffold, CGP7930, is a well-known positive allosteric modulator (PAM), demonstrating that the structural modifications directly led to a fundamental switch in pharmacology [1].
| Evidence Dimension | GABA-induced IP3 production inhibition |
|---|---|
| Target Compound Data | IC50 = 37.9 µM (Compound 14) |
| Comparator Or Baseline | CGP7930 (Positive Allosteric Modulator, PAM); Compound 3 and Compound 6 (also NAMs from the same series) |
| Quantified Difference | Fundamental switch from PAM to NAM activity. Compound 14 was identified as a representative NAM lead after screening a series of non-competitive antagonists [1]. |
| Conditions | HEK293 cells overexpressing GABAB receptors and Gqi9 proteins. Measurement of IP3 production. |
Why This Matters
This directly proves the compound is not a generic analog but a specifically designed NAM, a critical specification for researchers needing to inhibit, rather than activate, GABAB receptor signaling in pathway studies.
- [1] Chen, L.-H., Sun, B., Zhang, Y., Xu, T.-J., Xia, Z.-X., Liu, J.-F., & Nan, F.-J. (2014). Discovery of a Negative Allosteric Modulator of GABAB Receptors. ACS Medicinal Chemistry Letters, 5(7), 742–747. View Source
